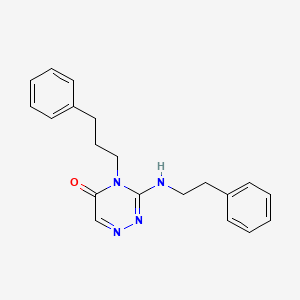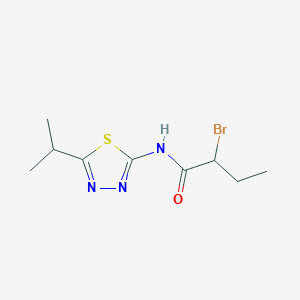
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is a chemical compound characterized by its unique structure, which includes a benzoyl chloride group and a thiazinan ring with a dioxo group. This compound is of interest in various scientific research applications due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride typically involves the chlorination of the corresponding benzoic acid derivative. The reaction conditions may include the use of chlorinating agents such as thionyl chloride (SOCl₂) under controlled temperature and pressure to ensure the formation of the benzoyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form different oxidation states, which may alter the compound's reactivity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions at the benzoyl chloride group can introduce different functional groups, expanding the compound's utility in synthetic chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted benzoyl chloride derivatives with different functional groups.
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules. Its potential as a probe or inhibitor in biochemical assays can provide insights into biological processes and pathways.
Medicine: In medicinal chemistry, this compound can be explored for its therapeutic potential. Its structural features may make it suitable for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoic acid: This compound is structurally similar but lacks the benzoyl chloride group.
Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1$l^{6},4-benzothiazin-4-yl)benzoate: Another related compound with a different functional group arrangement.
Uniqueness: 2-Chloro-5-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride is unique due to its combination of the benzoyl chloride group and the thiazinan ring with a dioxo group
Properties
IUPAC Name |
2-chloro-5-(1,1-dioxothiazinan-2-yl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-10-4-3-8(7-9(10)11(13)15)14-5-1-2-6-18(14,16)17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAIKRGVJKZMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
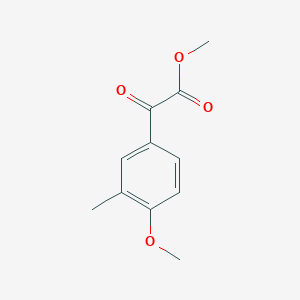
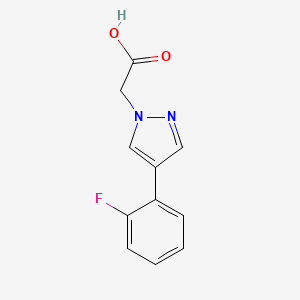
![(2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849383.png)
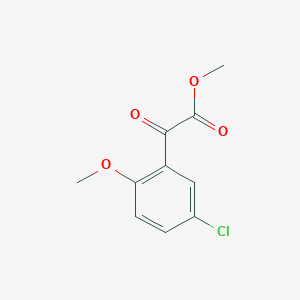
![(4'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849400.png)
![[3-(3,5-Difluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7849401.png)
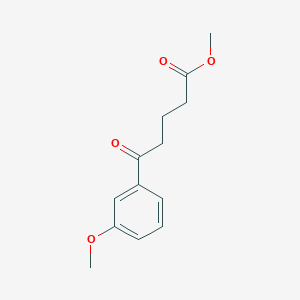
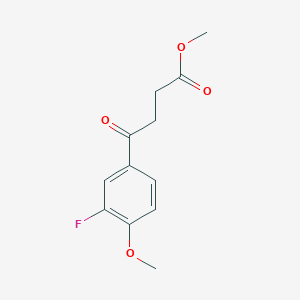
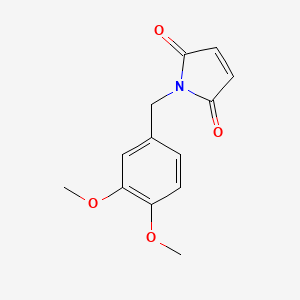
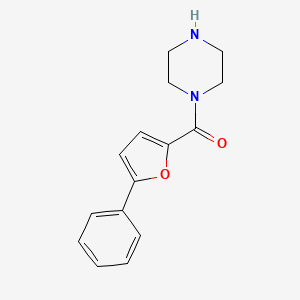
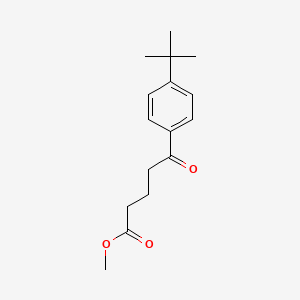
![1-[(E)-2-nitroethenyl]-3-phenylimidazo[1,5-a]pyridine](/img/structure/B7849462.png)
